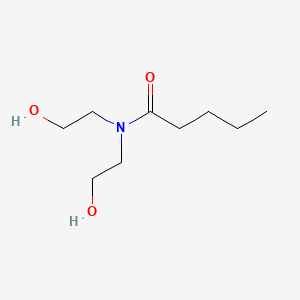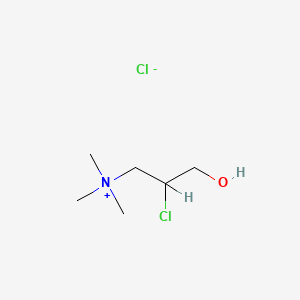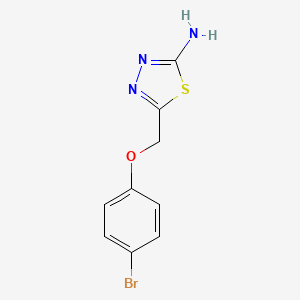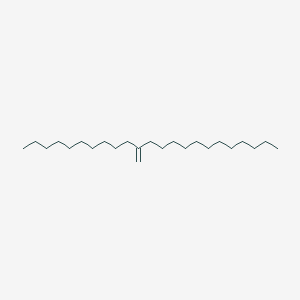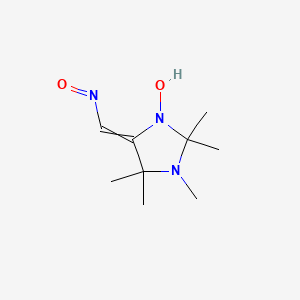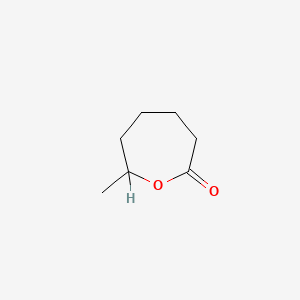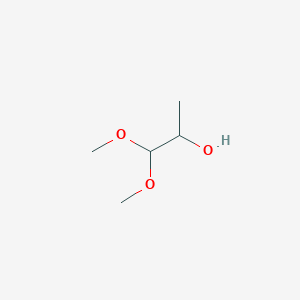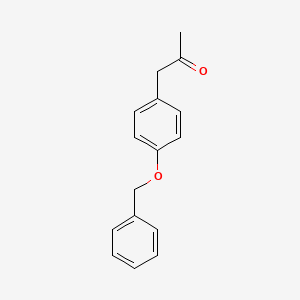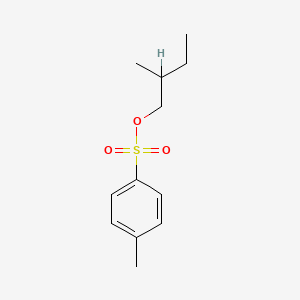
2-Methylbutyl 4-methylbenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylbutyl 4-methylbenzenesulfonate: is an organic compound with the molecular formula C12H18O3S and a molecular weight of 242.33 g/mol . . This compound is a colorless to light yellow liquid that is soluble in various organic solvents such as acetone, chloroform, dichloromethane, diethyl ether, and dimethylformamide .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : 2-Methylbutyl 4-methylbenzenesulfonate is typically synthesized by reacting p-toluenesulfonyl chloride with (S)-2-methyl-1-butanol in the presence of a base . The reaction is usually carried out in an aprotic solvent like pyridine, which also acts as a base . The reaction conditions involve maintaining a controlled temperature to ensure the formation of the ester without any side reactions .
Industrial Production Methods: : In industrial settings, the synthesis of p-toluenesulfonic acid 2-methylbutyl ester follows a similar route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity . The product is then purified using techniques such as distillation or recrystallization to obtain the desired purity level .
Analyse Chemischer Reaktionen
Types of Reactions: : 2-Methylbutyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the tosylate group is replaced by other nucleophiles.
Hydrolysis: When heated with acid and water, it undergoes hydrolysis to form toluene and sulfuric acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: Acidic conditions with water are used to hydrolyze the ester.
Major Products
Nucleophilic Substitution: The major products depend on the nucleophile used.
Hydrolysis: The major products are toluene and sulfuric acid.
Wissenschaftliche Forschungsanwendungen
2-Methylbutyl 4-methylbenzenesulfonate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of p-toluenesulfonic acid 2-methylbutyl ester involves its role as a leaving group in nucleophilic substitution reactions . The tosylate group is a good leaving group, which facilitates the substitution of the tosylate by various nucleophiles . This property is exploited in organic synthesis to introduce different functional groups into molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl p-toluenesulfonate: Similar in structure but with an ethyl group instead of a 2-methylbutyl group.
Methyl p-toluenesulfonate: Contains a methyl group instead of a 2-methylbutyl group.
Uniqueness: : 2-Methylbutyl 4-methylbenzenesulfonate is unique due to its specific structure, which imparts different reactivity and physical properties compared to its analogs . The presence of the 2-methylbutyl group can influence the steric and electronic properties of the compound, making it suitable for specific applications in organic synthesis .
Eigenschaften
CAS-Nummer |
63526-71-6 |
|---|---|
Molekularformel |
C12H18O3S |
Molekulargewicht |
242.34 g/mol |
IUPAC-Name |
2-methylbutyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C12H18O3S/c1-4-10(2)9-15-16(13,14)12-7-5-11(3)6-8-12/h5-8,10H,4,9H2,1-3H3 |
InChI-Schlüssel |
HPEVJTNZYIMANV-JTQLQIEISA-N |
SMILES |
CCC(C)COS(=O)(=O)C1=CC=C(C=C1)C |
Isomerische SMILES |
CC[C@H](C)COS(=O)(=O)C1=CC=C(C=C1)C |
Kanonische SMILES |
CCC(C)COS(=O)(=O)C1=CC=C(C=C1)C |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bicyclo[2.2.1]heptane-2,5-diol](/img/structure/B1617238.png)
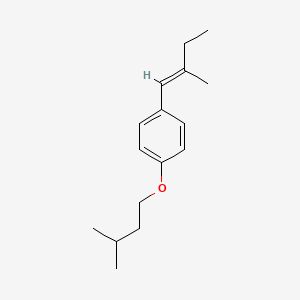
![Acetamide, 2-[3-[2-[(4-chlorophenyl)amino]-1-cyano-2-oxoethylidene]-2,3-dihydro-1H-isoindol-1-ylidene]-2-cyano-N-(3,4-dichlorophenyl)-](/img/structure/B1617242.png)
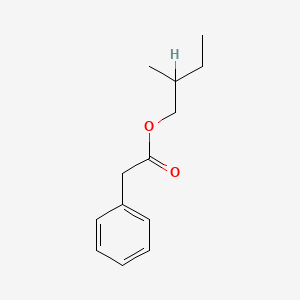
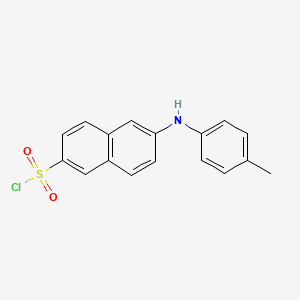
![9,10-Anthracenedione, 1,5-bis[(4-ethoxyphenyl)amino]-](/img/structure/B1617247.png)
